A Technical Guide to 4-Chloro-3-piperidin-1-yl-benzoic acid: Synthesis, Characterization, and Potential Applications
A Technical Guide to 4-Chloro-3-piperidin-1-yl-benzoic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-piperidin-1-yl-benzoic acid, a compound of interest for researchers in drug discovery and medicinal chemistry. Notably, as of the date of this publication, this specific molecule is not widely documented in major chemical databases and does not have a readily available CAS (Chemical Abstracts Service) number, suggesting its status as a novel or non-commercial chemical entity. This guide, therefore, leverages established principles of organic chemistry and data from structurally analogous compounds to propose a viable synthetic route, predict its physicochemical properties, and outline potential applications. The methodologies and predictions herein are designed to serve as a foundational resource for scientists looking to synthesize and explore the utility of this and related compounds.
Introduction and Current Status
4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core, a chlorine atom, and a piperidine moiety, suggests its potential as a versatile building block in the synthesis of more complex molecules. The benzoic acid group provides a handle for amide bond formation, while the tertiary amine of the piperidine ring can influence solubility and basicity, and the chlorine atom can modulate the electronic properties of the aromatic ring or serve as a site for further functionalization.
Derivatives of aminobenzoic acid are widely recognized for their biological and pharmaceutical significance.[1][2] They are integral components in the development of therapeutics with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] The incorporation of a piperidine ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties.
Given the absence of this compound in commercial catalogs and major databases like PubChem and CAS, this guide will proceed with a scientifically grounded, hypothetical framework for its synthesis and characterization.
Proposed Synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid
The synthesis of the target compound can be approached through several established methods for C-N bond formation on an aromatic ring. The most plausible routes are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Rationale for Synthetic Route Selection
A Nucleophilic Aromatic Substitution (SNAr) reaction is a strong candidate for the synthesis. This reaction typically requires an electron-deficient aromatic ring, which is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.[5][6] In a starting material like 3,4-dichlorobenzoic acid or 4-chloro-3-fluorobenzoic acid, the carboxylic acid and the halogens contribute to the electrophilicity of the ring, making it susceptible to nucleophilic attack by piperidine.
Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a highly versatile and efficient method for forming C-N bonds.[7][8][9] This reaction is known for its broad substrate scope and tolerance of various functional groups.
For this guide, we will detail a protocol based on the SNAr reaction due to its operational simplicity and cost-effectiveness, while acknowledging that the Buchwald-Hartwig amination provides a powerful alternative.
Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution
The proposed synthesis involves the reaction of a di-halogenated benzoic acid with piperidine. 4-Chloro-3-fluorobenzoic acid is a preferred starting material over 3,4-dichlorobenzoic acid because the carbon-fluorine bond is more readily displaced by nucleophiles in SNAr reactions than the carbon-chlorine bond.
Caption: Proposed workflow for the synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid via SNAr.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-3-fluorobenzoic acid (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
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Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Acidification: Acidify the aqueous mixture with 2M hydrochloric acid until a precipitate forms (pH ~2-3).
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Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Chloro-3-piperidin-1-yl-benzoic acid. These values are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₂H₁₄ClNO₂ | From structure |
| Molecular Weight | 239.70 g/mol | From formula |
| pKa (Carboxylic Acid) | ~4-5 | Typical for benzoic acids |
| pKa (Piperidinium ion) | ~8-9 | Typical for protonated piperidines |
| logP | ~2.5 - 3.5 | Increased lipophilicity due to piperidine and chlorine |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the nonpolar piperidine and aromatic rings. |
| Appearance | Likely a white to off-white solid. | Common for similar organic acids. |
Proposed Spectroscopic Characterization
To confirm the identity and purity of the synthesized 4-Chloro-3-piperidin-1-yl-benzoic acid, the following spectroscopic data would be expected:
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¹H NMR:
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Aromatic protons would appear as multiplets or doublets in the 7-8 ppm region.
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The methylene protons of the piperidine ring adjacent to the nitrogen would likely be shifted downfield (around 3.0-3.5 ppm).
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The other piperidine methylene protons would appear further upfield (around 1.5-2.0 ppm).
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A broad singlet for the carboxylic acid proton would be observed, typically above 10 ppm.
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¹³C NMR:
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A signal for the carboxylic carbon around 165-175 ppm.
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Aromatic carbon signals between 110-150 ppm.
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Signals for the piperidine carbons, with the carbons adjacent to the nitrogen appearing around 50-60 ppm and the others around 20-30 ppm.
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Mass Spectrometry (MS):
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The molecular ion peak (M+) would be observed at m/z 239, with a characteristic M+2 peak at m/z 241 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
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Potential Applications and Research Directions
The structure of 4-Chloro-3-piperidin-1-yl-benzoic acid suggests several potential applications, primarily in the field of drug discovery.
As a Scaffold in Medicinal Chemistry
This compound is an excellent starting point for the synthesis of a library of derivatives. The carboxylic acid can be converted to amides, esters, or other functional groups, while the piperidine nitrogen can be further functionalized. These derivatives could be screened for a variety of biological activities, including but not limited to:
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Anticancer Agents: Many small molecules with substituted aromatic cores are investigated as kinase inhibitors or for other anticancer properties.[2][3]
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Antimicrobial Agents: The aminobenzoic acid scaffold is a known pharmacophore in some antibacterial drugs.[1][2]
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CNS-Active Agents: The piperidine moiety is present in many drugs that act on the central nervous system.
In Materials Science
Substituted benzoic acids can be used as building blocks for polymers, liquid crystals, and other advanced materials. The specific substitution pattern of this compound could impart unique electronic and physical properties to such materials.
Predicted Safety and Handling
While specific toxicity data for this compound is unavailable, general precautions should be taken based on its functional groups.
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Health Hazards: The compound may be irritating to the eyes, skin, and respiratory system. The presence of the carboxylic acid suggests it could be corrosive.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Chloro-3-piperidin-1-yl-benzoic acid represents an intriguing, albeit underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis via Nucleophilic Aromatic Substitution, outlines its predicted physicochemical and spectroscopic properties, and suggests potential avenues for its application. It is hoped that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this novel compound.
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